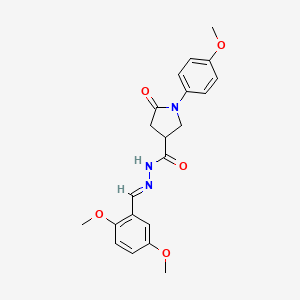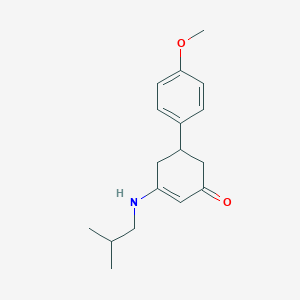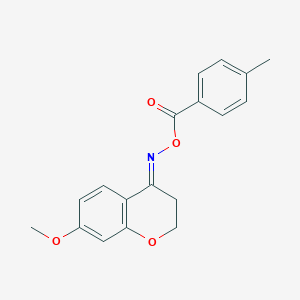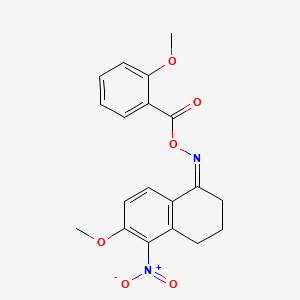![molecular formula C14H20N4O4S3 B3910455 4,4'-{1,3,4-thiadiazole-2,5-diylbis[thio(1-oxo-2,1-ethanediyl)]}dimorpholine](/img/structure/B3910455.png)
4,4'-{1,3,4-thiadiazole-2,5-diylbis[thio(1-oxo-2,1-ethanediyl)]}dimorpholine
Descripción general
Descripción
‘4,4'-{1,3,4-thiadiazole-2,5-diylbis[thio(1-oxo-2,1-ethanediyl)]}dimorpholine’ is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a thiadiazole ring and a morpholine ring, which are connected through an ethanediyl linker. This compound has shown promising results in various scientific studies, including its use as a drug delivery system, a corrosion inhibitor, and an antioxidant.
Aplicaciones Científicas De Investigación
‘4,4'-{1,3,4-thiadiazole-2,5-diylbis[thio(1-oxo-2,1-ethanediyl)]}dimorpholine’ has shown potential applications in various scientific research fields. In drug delivery systems, it has been used as a carrier molecule for various drugs due to its ability to form stable complexes with them. It has also been studied as a corrosion inhibitor for metals due to its ability to form a protective layer on their surface. Additionally, it has been shown to have antioxidant properties, making it a potential candidate for use in food preservation and as a dietary supplement.
Mecanismo De Acción
The mechanism of action of ‘4,4'-{1,3,4-thiadiazole-2,5-diylbis[thio(1-oxo-2,1-ethanediyl)]}dimorpholine’ varies depending on its application. In drug delivery systems, it forms stable complexes with drugs, which protect them from degradation and enhance their bioavailability. As a corrosion inhibitor, it forms a protective layer on the surface of metals, preventing them from reacting with their environment. As an antioxidant, it scavenges free radicals and prevents oxidative damage to cells and tissues.
Biochemical and Physiological Effects
The biochemical and physiological effects of ‘4,4'-{1,3,4-thiadiazole-2,5-diylbis[thio(1-oxo-2,1-ethanediyl)]}dimorpholine’ have been studied extensively in vitro and in vivo. In vitro studies have shown that it has low toxicity and does not cause significant damage to cells or tissues. In vivo studies have shown that it has antioxidant properties, protects against oxidative stress, and has potential anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ‘4,4'-{1,3,4-thiadiazole-2,5-diylbis[thio(1-oxo-2,1-ethanediyl)]}dimorpholine’ in lab experiments include its low toxicity, stability, and versatility. It can be used as a carrier molecule for various drugs, a corrosion inhibitor for metals, and an antioxidant in food preservation. The limitations of using it in lab experiments include the need for optimization of the synthesis method to produce high yields of the compound with good purity.
Direcciones Futuras
There are many future directions for the use of ‘4,4'-{1,3,4-thiadiazole-2,5-diylbis[thio(1-oxo-2,1-ethanediyl)]}dimorpholine’ in scientific research. Some potential areas of study include its use as a drug delivery system for cancer therapies, its potential as a neuroprotective agent, and its use in food preservation and dietary supplements. Additionally, further optimization of the synthesis method could lead to the production of more stable and pure forms of the compound, which could expand its potential applications.
Conclusion
‘4,4'-{1,3,4-thiadiazole-2,5-diylbis[thio(1-oxo-2,1-ethanediyl)]}dimorpholine’ is a promising compound that has shown potential applications in various scientific research fields. Its synthesis method has been optimized to produce high yields of the compound with good purity. It has been studied extensively for its potential use as a drug delivery system, a corrosion inhibitor, and an antioxidant. Further studies are needed to fully understand its mechanism of action and potential applications in various fields.
Propiedades
IUPAC Name |
1-morpholin-4-yl-2-[[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4S3/c19-11(17-1-5-21-6-2-17)9-23-13-15-16-14(25-13)24-10-12(20)18-3-7-22-8-4-18/h1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSXASMMDKZYHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN=C(S2)SCC(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-(1,3,4-Thiadiazole-2,5-diyldisulfanediyl)bis[1-(morpholin-4-yl)ethanone] | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



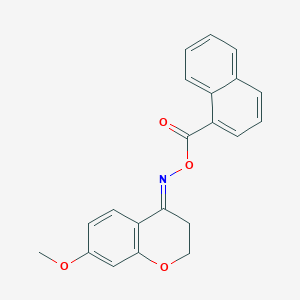
![methyl 2-({2-[(4-methoxybenzoyl)amino]benzoyl}amino)benzoate](/img/structure/B3910381.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-[2-(methylthio)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B3910387.png)

![10-acetyl-3-(4-methoxyphenyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one hydrochloride](/img/structure/B3910396.png)

![4-(allyloxy)-3-ethoxy-N-{[1-(hydroxymethyl)cyclopentyl]methyl}-N-methylbenzamide](/img/structure/B3910407.png)
![N-[1-{[(3-methylphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-thiophenecarboxamide](/img/structure/B3910414.png)
